molecular formula C23H28N2O4 B5617506 propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate

propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate

Cat. No. B5617506
M. Wt: 396.5 g/mol
InChI Key: OSDQODMBYDITMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds often involves multi-step processes with moderate yields. For instance, Kumar et al. (2004) describe the synthesis of a related compound using a five-step process with a 30% overall yield (Kumar et al., 2004). Similarly, Wang et al. (2015) synthesized a key intermediate of Vandetanib from piperidin-4-ylmethanol through multiple steps, including acylation and sulfonation, achieving a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

  • NMR (Nuclear Magnetic Resonance) and X-ray crystallography are commonly used for structural analysis. Zheng Jin-hong (2011) utilized 1H and 13C NMR, along with molecular modeling, to analyze the structure of similar compounds (Zheng Jin-hong, 2011).

Chemical Reactions and Properties

  • Chemical reactions often involve catalysis and multi-component synthesis. For example, Galenko et al. (2015) describe a one-pot synthesis involving a catalytic cascade reaction (Galenko et al., 2015).

Physical Properties Analysis

  • The physical properties like solubility, melting point, and stability are key aspects of these compounds. However, specific details on the physical properties of "propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate" are not provided in the available literature.

Chemical Properties Analysis

  • The chemical properties are often characterized by reactivity under different conditions and interactions with other chemical entities. For instance, Wu Feng (2011) discusses the synthesis of a novel compound using piperidine as a starting material, highlighting its chemical reactivity (Wu Feng, 2011).

properties

IUPAC Name

propyl 3-[[4-(3-methoxyphenyl)phenyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-14-29-23(27)25-13-5-7-19(16-25)22(26)24-20-11-9-17(10-12-20)18-6-4-8-21(15-18)28-2/h4,6,8-12,15,19H,3,5,7,13-14,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDQODMBYDITMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate

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